CCX354

CCR1 antagonist radioligand binding recombinant pharmacology

CCR1 antagonist selection for biased signaling research requires compounds with well-characterized functional selectivity profiles. CCX354 addresses this need with its pronounced bias away from β-arrestin translocation (pkB = 6.93, KB ≈ 117 nM) while maintaining high potency in CCL3 binding (IC50 ≈ 1.32 nM) and chemotaxis inhibition (IC50 ≈ 0.87 nM). Clinically validated PK/PD: >90% CCR1 coverage over 24 h with once-daily oral dosing. Phase I/II safety database supports long-term in vivo studies. Ideal reference standard for dissecting G-protein vs. β-arrestin pathways in inflammation and myeloma models.

Molecular Formula C22H22ClN7O2
Molecular Weight 451.9 g/mol
CAS No. 1010073-75-2
Cat. No. B606560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCX354
CAS1010073-75-2
SynonymsCCX354;  CCX 354;  CCX-354: GSK-2941266;  GSK 2941266;  GSK2941266
Molecular FormulaC22H22ClN7O2
Molecular Weight451.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCN(CC2)C(=O)CN3C4=C(C=CC=N4)C(=N3)C5=NC=CN5)Cl
InChIInChI=1S/C22H22ClN7O2/c1-32-18-13-15(4-5-17(18)23)28-9-11-29(12-10-28)19(31)14-30-22-16(3-2-6-26-22)20(27-30)21-24-7-8-25-21/h2-8,13H,9-12,14H2,1H3,(H,24,25)
InChIKeyZIMLRKWQDLVPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCX354: CCR1 Antagonist Overview


CCX354 (also known as CCX-354 or CCX354-C) is a synthetic organic small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1) [1]. It was originally developed by ChemoCentryx as an orally bioavailable anti-inflammatory agent and has been evaluated in Phase I and II clinical trials for rheumatoid arthritis [2]. The compound demonstrates a linear dose-exposure profile in humans, with a half-life approaching 7 hours at a 300 mg oral dose, and achieves >90% CCR1 receptor coverage on blood leukocytes with once-daily dosing, a key pharmacodynamic benchmark for therapeutic efficacy [3].

Why CCR1 Antagonist Selection Matters


While multiple CCR1 antagonists have entered clinical development (e.g., AZD4818, BX471, CP-481715, MLN-3897), they exhibit pronounced differences in their functional pharmacology that preclude simple substitution. A systematic comparison of six well-characterized CCR1 antagonists demonstrated clear, quantifiable disparities in their ability to inhibit CCL3 binding to CCR1-expressing myeloma cells, as well as in their modulation of G-protein-dependent and β-arrestin-mediated signaling pathways [1]. These differences extend beyond simple potency metrics, manifesting as distinct bias profiles that influence receptor internalization, chemotaxis inhibition, and β-arrestin translocation. Consequently, selecting a specific CCR1 antagonist for research or therapeutic development requires a careful evaluation of its unique pharmacologic signature rather than reliance on class-level assumptions of activity [1]. The evidence presented below quantifies CCX354's distinct profile relative to key comparators, enabling an informed selection for specific experimental or translational contexts.

Quantitative Differentiation vs. CCR1 Comparators


Recombinant CCR1 Binding Potency

In a direct head-to-head comparison of six CCR1 antagonists using membranes from HEK cells overexpressing human CCR1 (HEK_CCR1/Gqi5), CCX354 exhibited a pIC50 of 8.88 ± 0.198 (n=1), corresponding to an IC50 of approximately 1.32 nM [1]. This potency was superior to that of BX471 (pIC50 = 7.74 ± 0.425, IC50 ≈ 18.2 nM) and CP-481715 (pIC50 = 7.971 ± 0.205, IC50 ≈ 10.7 nM) [1]. The recombinant system ensures that observed potency differences are intrinsic to the ligand-receptor interaction rather than confounded by cellular context or endogenous receptor expression variability [1].

CCR1 antagonist radioligand binding recombinant pharmacology pIC50 comparison inflammation

Chemotaxis Inhibition in Myeloma Cells

In a functional chemotaxis assay using RPMI 8226 multiple myeloma cells, CCX354 demonstrated a pIC50 of 9.06 ± 0.51 (n=4) for inhibiting CCL3-mediated cell migration, corresponding to an IC50 of approximately 0.87 nM [1]. This functional potency was comparable to the most potent comparator, MLN-3897 (pIC50 = 9.2 ± 0.10, IC50 ≈ 0.63 nM), and significantly exceeded that of CP-481715 (pIC50 = 7.56 ± 0.14, IC50 ≈ 27.5 nM) and PS899877 (pIC50 = 8.32 ± 0.32, IC50 ≈ 4.79 nM) [1]. The data indicate that CCX354's high binding potency translates effectively into robust functional antagonism of a key CCR1-mediated cellular response relevant to inflammatory cell trafficking and tumor microenvironment biology [1].

chemotaxis cell migration functional antagonism multiple myeloma CCR1

β-Arrestin Bias Profile

In a direct comparison of β-arrestin translocation inhibition, CCX354 exhibited a pkB value of 6.93 ± 0.04 (n=2), corresponding to a KB of approximately 117 nM [1]. This value is substantially lower than the compound's potency in binding (IC50 ≈ 1.32 nM) and chemotaxis (IC50 ≈ 0.87 nM) assays, revealing a marked bias away from β-arrestin-mediated signaling [1]. In contrast, BX471 displayed a pkB of 9.15 ± 0.51 (KB ≈ 0.71 nM), while CP-481715 exhibited a pkB of 8.26 ± 0.98 (KB ≈ 5.5 nM) [1]. The differential between binding potency and β-arrestin efficacy—a measure of functional selectivity—is substantially greater for CCX354 (approximately 89-fold) than for BX471 (approximately 0.04-fold) or CP-481715 (approximately 0.5-fold) [1].

β-arrestin biased signaling functional selectivity GPCR pharmacology CCR1

Clinical Receptor Occupancy

In a Phase I clinical study evaluating healthy human subjects, a single oral dose of 100 mg CCX354 achieved high levels of CCR1 receptor coverage on blood leukocytes at the 12-hour time point, as measured by ex vivo Alexa647-MIP-1α (CCL3) binding assays [1]. Once-daily dosing of 200 mg CCX354 in a subsequent Phase II rheumatoid arthritis trial resulted in >90% CCR1 blockade on blood monocytes throughout the 24-hour dosing interval [2]. This level of sustained receptor coverage meets the preclinical benchmark of ≥90% CCR1 inhibition on blood leukocytes at all times, which was established as necessary for effective blockade of inflammatory cell infiltration into tissues [1]. In contrast, earlier CCR1 antagonists such as CP-481,715 required higher doses (up to 3000 mg) and did not consistently achieve this level of sustained coverage in clinical testing [3].

receptor occupancy pharmacodynamics clinical PK/PD oral bioavailability CCR1 antagonist

Human Pharmacokinetic Profile

In a Phase I clinical study evaluating single and multiple ascending oral doses (1–300 mg/day) in healthy human subjects, CCX354 demonstrated a linear dose-exposure profile with a half-life approaching 7 hours at the 300 mg dose [1]. This linear PK profile simplifies dose selection and enables predictable target engagement across a broad dose range. The 7-hour half-life supports once-daily dosing, which is consistent with the >90% receptor coverage observed over 24 hours at the 200 mg QD clinical dose [2]. While direct human PK comparator data for other CCR1 antagonists are limited in the public domain, CCX354's combination of linear PK, moderate half-life, and high oral bioavailability contrasts with other chemokine receptor antagonists that often exhibit non-linear PK, shorter half-lives, or require more frequent dosing regimens to maintain target coverage.

pharmacokinetics oral bioavailability half-life dose-proportionality CCR1 antagonist

High-Value Research Applications


Biased GPCR Signaling Studies

CCX354's pronounced bias away from β-arrestin translocation (pkB = 6.93, KB ≈ 117 nM) compared to its high potency in binding (IC50 ≈ 1.32 nM) and chemotaxis (IC50 ≈ 0.87 nM) makes it an ideal tool compound for investigating biased agonism and functional selectivity at CCR1 [1]. Researchers can employ CCX354 to dissect G-protein-dependent versus β-arrestin-mediated signaling pathways in immune cells or tumor models, an application for which compounds with balanced signaling profiles (e.g., BX471 or CP-481715) are less suitable [1]. The compound's distinct bias signature allows for targeted interrogation of the specific contribution of β-arrestin pathways to CCR1-driven cellular outcomes such as receptor desensitization, trafficking, or alternative signaling cascades [1].

In Vivo Target Engagement Validation

CCX354 is uniquely positioned as a reference standard for in vivo studies requiring predictable and sustained target engagement. The compound's well-defined human PK/PD relationship—including linear dose-exposure PK and >90% receptor coverage over 24 hours with 200 mg once-daily dosing—provides a robust framework for dose selection in preclinical models and enables confident interpretation of pharmacodynamic endpoints [1][2]. This makes CCX354 particularly valuable for studies validating ex vivo receptor occupancy assays, establishing PK/PD correlations in animal models of inflammation or cancer, or benchmarking novel CCR1 antagonists against a compound with established clinical PD characteristics [1][2].

Multiple Myeloma Microenvironment Research

The direct comparative data demonstrating CCX354's potent inhibition of CCL3-mediated chemotaxis (IC50 ≈ 0.87 nM) and its favorable profile in inhibiting CCR1 internalization in RPMI 8226 multiple myeloma cells position it as a strong candidate for studies investigating the role of CCR1 in myeloma bone disease and tumor microenvironment biology [1]. Unlike MLN-3897, which showed higher potency in myeloma cell membranes (pIC50 = 8.839 vs. CCX354's 6.507) but has limited clinical progression data, CCX354 offers a balanced profile of high functional potency with extensive clinical PK/PD characterization [1][2]. This combination supports translational studies examining CCR1 blockade as a strategy to reduce osteolytic lesions, inhibit myeloma cell homing, or disrupt tumor-stroma interactions in multiple myeloma [1].

Inflammation and Autoimmunity Models

CCX354's demonstrated ability to achieve >90% CCR1 receptor coverage on blood leukocytes at clinically achievable oral doses makes it a compelling tool for preclinical inflammation and autoimmunity research where sustained target inhibition is essential for efficacy [1][2]. Studies utilizing CCX354 can be designed to interrogate the functional consequences of near-complete CCR1 blockade on immune cell trafficking, cytokine production, and tissue inflammation in models of rheumatoid arthritis, multiple sclerosis, or other CCR1-mediated inflammatory conditions [1]. The compound's extensive clinical safety database from Phase I and II trials (involving healthy volunteers and RA patients) further supports its use as a well-tolerated reference compound for long-term in vivo studies [2][3].

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